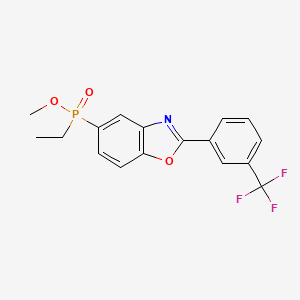
(Plusmn)-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SMT022357 est un composé organique synthétique de deuxième génération développé comme un modulateur oral de l'utrophine. Il a été conçu pour améliorer les propriétés de son prédécesseur, SMT C1100, avec des propriétés physicochimiques et d'absorption, de distribution, de métabolisme et d'excrétion améliorées. SMT022357 a montré une efficacité dans les modèles précliniques de dystrophie musculaire de Duchenne, une maladie génétique caractérisée par une dégénérescence musculaire progressive et une faiblesse .
Méthodes De Préparation
La synthèse de SMT022357 implique plusieurs étapes pour optimiser son profil physicochimique et d'absorption, de distribution, de métabolisme et d'excrétion. Le composé est synthétisé sous forme de mélange racémique, et les énantiomères sont séparés pour une évaluation plus approfondie. La voie de synthèse comprend la préparation d'intermédiaires clés suivie de réactions de couplage et d'étapes de purification . Les conditions de réaction détaillées et les méthodes de production industrielle sont exclusives et non divulguées publiquement.
Analyse Des Réactions Chimiques
SMT022357 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : SMT022357 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des réactifs de substitution comme les halogènes. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
SMT022357 a plusieurs applications de recherche scientifique, en particulier dans le domaine de la dystrophie musculaire de Duchenne. Il a été démontré qu'il up-régulait l'expression de l'utrophine, une protéine qui peut compenser l'absence de dystrophine dans les cellules musculaires. Cette up-régulation conduit à une amélioration de la fonction musculaire et à une réduction de la dégénérescence musculaire dans les modèles précliniques
Mécanisme d'action
Le mécanisme d'action de SMT022357 implique la modulation de l'expression de l'utrophine. En augmentant les niveaux d'utrophine dans les cellules musculaires, SMT022357 aide à stabiliser la membrane des cellules musculaires et à prévenir les dommages musculaires. La cible moléculaire de SMT022357 est considérée comme étant le récepteur des hydrocarbures aromatiques, semblable à son prédécesseur SMT C1100 . Ce récepteur joue un rôle dans la régulation de l'expression des gènes, y compris l'up-régulation de l'utrophine.
Applications De Recherche Scientifique
SMT022357 has several scientific research applications, particularly in the field of Duchenne muscular dystrophy. It has been shown to up-regulate the expression of utrophin, a protein that can compensate for the lack of dystrophin in muscle cells. This up-regulation leads to improved muscle function and reduced muscle degeneration in preclinical models
Mécanisme D'action
The mechanism of action of SMT022357 involves the modulation of utrophin expression. By increasing the levels of utrophin in muscle cells, SMT022357 helps stabilize the muscle cell membrane and prevent muscle damage. The molecular target of SMT022357 is believed to be the aryl hydrocarbon receptor, similar to its predecessor SMT C1100 . This receptor plays a role in the regulation of gene expression, including the up-regulation of utrophin.
Comparaison Avec Des Composés Similaires
SMT022357 est structurellement apparenté à SMT C1100, mais avec des propriétés améliorées. Comparé à SMT C1100, SMT022357 possède de meilleures propriétés physicochimiques et d'absorption, de distribution, de métabolisme et d'excrétion, ce qui le rend plus efficace dans les modèles précliniques . D'autres composés similaires comprennent l'ezutromid, un autre modulateur de l'utrophine développé à partir de la même série chimique. Le chimiotype unique de SMT022357 et ses propriétés améliorées en font un candidat prometteur pour un développement plus poussé dans le traitement de la dystrophie musculaire de Duchenne .
Propriétés
Formule moléculaire |
C17H15F3NO3P |
|---|---|
Poids moléculaire |
369.27 g/mol |
Nom IUPAC |
5-[ethyl(methoxy)phosphoryl]-2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H15F3NO3P/c1-3-25(22,23-2)13-7-8-15-14(10-13)21-16(24-15)11-5-4-6-12(9-11)17(18,19)20/h4-10H,3H2,1-2H3 |
Clé InChI |
GIJPBJLOHMBSSM-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


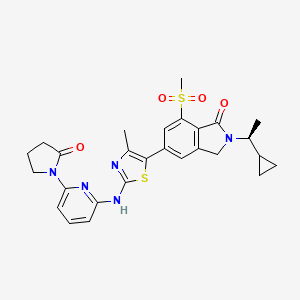
![2-[(13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821550.png)
![3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium](/img/structure/B10821562.png)
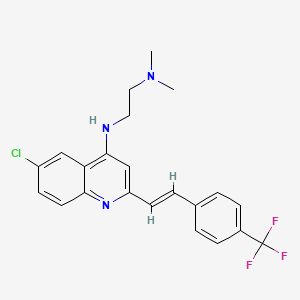
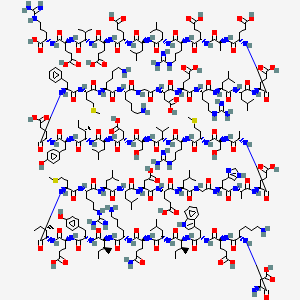
![[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821592.png)
![4-[4-amino-1-(2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidin-3-yl]-N-pyridin-2-ylbenzamide](/img/structure/B10821596.png)
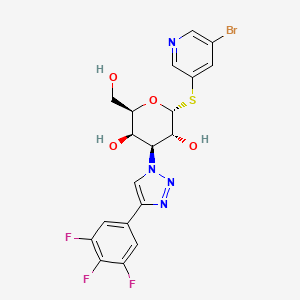
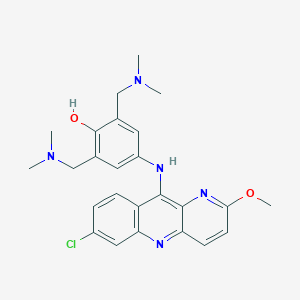
![N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide](/img/structure/B10821617.png)
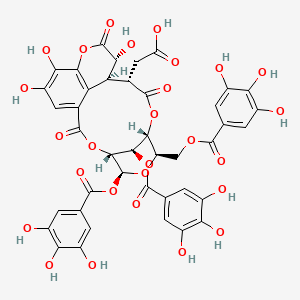

![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10821630.png)

